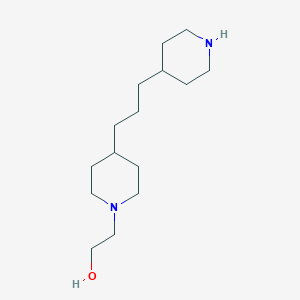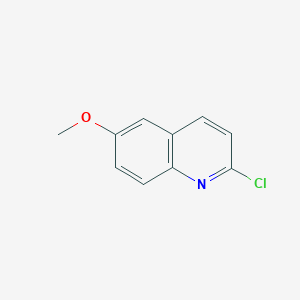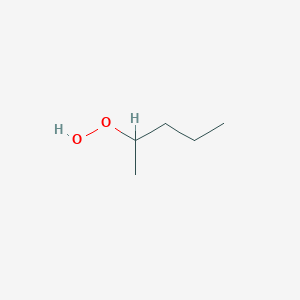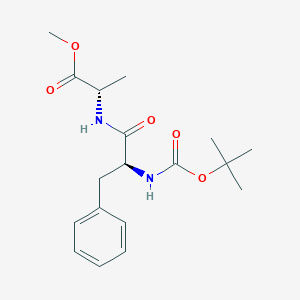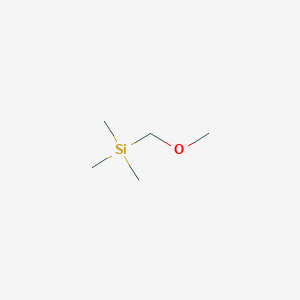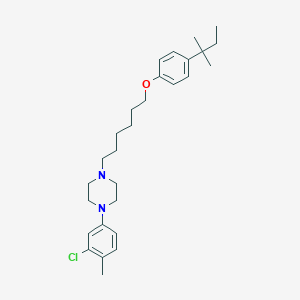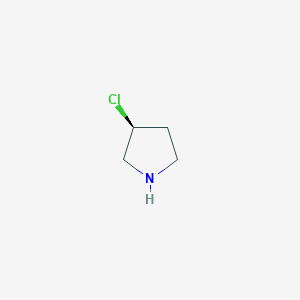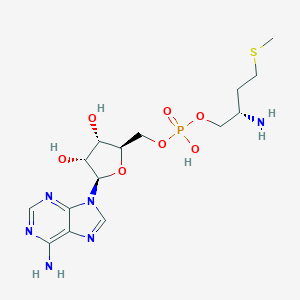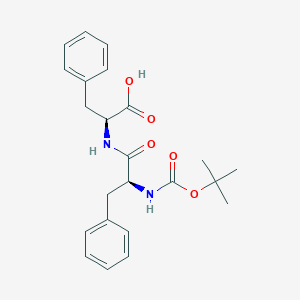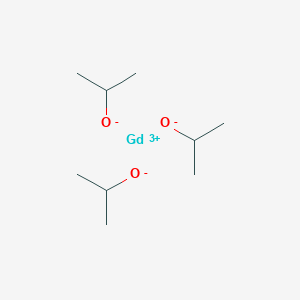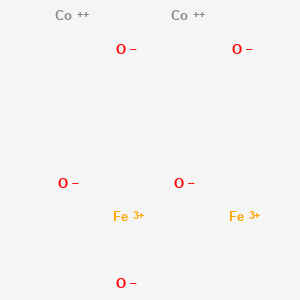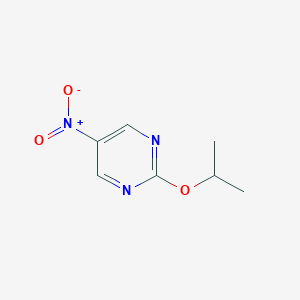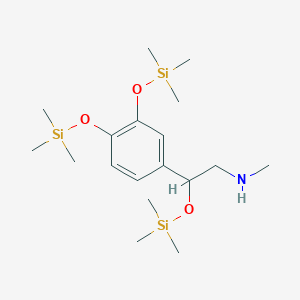
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine is a chemical compound that belongs to the class of substituted amphetamines. It is commonly referred to as TMA-6 and is known for its psychoactive effects. TMA-6 is a popular research chemical that is used in scientific studies to understand its mechanism of action and its effects on the human body.
Wirkmechanismus
The mechanism of action of TMA-6 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to serotonin receptors in the brain and activates them. This leads to an increase in serotonin levels, which can result in altered mood, perception, and behavior.
Biochemische Und Physiologische Effekte
TMA-6 has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sense of time.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-6 has a number of advantages for lab experiments. It is relatively easy to synthesize, and its effects on the serotonin system make it a useful tool for studying the neurochemistry of psychiatric disorders. However, there are also limitations to its use. TMA-6 is a psychoactive compound, which means it can be dangerous if not handled properly. It can also be difficult to control the dosage and purity of the compound, which can affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on TMA-6. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the serotonin system and how this can be used to develop new treatments for psychiatric disorders. Further research is also needed to understand the long-term effects of TMA-6 on the human body and its potential for abuse.
Synthesemethoden
The synthesis method of TMA-6 involves the reaction of N-methyl-3,4-methylenedioxyamphetamine (MDMA) with trimethylsilyl chloride in the presence of a base. The reaction results in the formation of N-methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine.
Wissenschaftliche Forschungsanwendungen
TMA-6 has been used in scientific research to understand its mechanism of action and its effects on the human body. It has been found to have a similar structure to other psychoactive compounds such as MDMA and LSD. TMA-6 has been used in studies to understand its effects on the serotonin system and its potential as a therapeutic agent for psychiatric disorders.
Eigenschaften
CAS-Nummer |
10538-85-9 |
|---|---|
Produktname |
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine |
Molekularformel |
C18H37NO3Si3 |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
2-[3,4-bis(trimethylsilyloxy)phenyl]-N-methyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C18H37NO3Si3/c1-19-14-18(22-25(8,9)10)15-11-12-16(20-23(2,3)4)17(13-15)21-24(5,6)7/h11-13,18-19H,14H2,1-10H3 |
InChI-Schlüssel |
GXPIVEGQEQCSBV-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
N-Methyl-β,3,4-tris(trimethylsiloxy)benzeneethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



